molecular formula C20H15ClN2O2S2 B3009225 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686771-16-4

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B3009225
CAS No.: 686771-16-4
M. Wt: 414.92
InChI Key: ZWXFLUFHCGRVPX-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one family, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Thieno[3,2-d]pyrimidin-4-one scaffold: A bicyclic system combining thiophene and pyrimidinone rings, critical for interactions with biological targets like kinases and PARPs .
  • 3-Phenyl substitution: Enhances hydrophobic interactions in enzyme binding pockets .

The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, often associated with enhanced binding affinity and resistance to oxidative metabolism .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S2/c21-14-8-6-13(7-9-14)17(24)12-27-20-22-16-10-11-26-18(16)19(25)23(20)15-4-2-1-3-5-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXFLUFHCGRVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzaldehyde with thiourea to form the corresponding thioamide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the thieno[3,2-d]pyrimidine core. Subsequent reactions with phenyl isothiocyanate and 2-chloroacetyl chloride lead to the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes structurally related compounds and their properties:

Compound Name / ID Key Structural Variations Biological Activity Reference
Target Compound : 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-thieno[3,2-d]pyrimidin-4-one - 3-Phenyl
- 2-(4-chlorophenyl-oxoethyl)sulfanyl
Inferred: Potential TNKS/PARP inhibition (based on scaffold similarity)
2-(4-tert-Butylphenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (Compound 62) - 3H-benzo-thieno scaffold
- 4-tert-Butylphenyl
IC50 TNKS1 = 21 nM, TNKS2 = 29 nM; selective PARP inhibition
6-(4-Chlorophenyl)-spiro[cyclohexane-1,2’-thieno[3,2-d]pyrimidin]-4’-one (Compound 8c) - Spiro-cyclohexane fusion
- 4-Chlorophenyl
Antifungal activity (MIC 1–2 µmol mL⁻¹ vs. Candida)
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-one - 3-Ethyl group
- 4-Fluorophenyl in sulfanyl side chain
Predicted: Improved solubility due to fluorine
5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-thieno[3,2-d]pyrimidin-4-one (Compound 19b) - 5-(4-Chlorophenyl)
- 3-(4-Methoxyphenyl)
Anticancer activity > doxorubicin; antibacterial activity
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-[(4-fluorophenyl)methyl]pyrido-thieno[3,2-d]pyrimidin-4-one - Azepane ring in side chain
- Pyrido-thieno scaffold
Inferred: Enhanced CNS penetration due to azepane

Key Research Findings

Structural-Activity Relationships (SAR)

  • Core Scaffold: The thieno[3,2-d]pyrimidin-4-one core is essential for binding to PARP and TNKS enzymes. Replacement with benzo-fused analogs (e.g., benzo[4,5]thieno) improves potency but may reduce selectivity . Spirocyclic modifications (e.g., cyclohexane fusion) enhance antifungal activity by increasing rigidity and membrane penetration .
  • Substituent Effects :

    • 3-Phenyl vs. 3-Aryl : 3-Substituted phenyl groups optimize hydrophobic interactions. Bulky groups (e.g., 4-tert-butylphenyl in Compound 62) improve TNKS inhibition by filling enzyme subpockets .
    • Sulfanyl Side Chain : The 2-oxoethyl linker with aryl groups (e.g., 4-chlorophenyl) balances electronic (electron-withdrawing Cl) and steric effects. Fluorine substitution (e.g., 4-fluorophenyl) may enhance solubility without compromising activity .
  • Biological Activity: Anticancer: Derivatives with 4-chlorophenyl and methoxyphenyl groups (e.g., Compound 19b) exhibit superior anticancer activity, likely due to dual PARP/TNKS inhibition and ROS modulation . Antifungal: Spiro-thieno[3,2-d]pyrimidinones (e.g., Compound 8c) show efficacy against Candida spp., comparable to ketoconazole, via ergosterol biosynthesis disruption .

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H12ClN2O2SC_{19}H_{12}ClN_2O_2S. It features a thieno[3,2-d]pyrimidine core with a chlorophenyl substituent and a sulfanyl group. The presence of these functional groups is believed to contribute to its biological activity.

PropertyValue
Molecular Weight424.82 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
CAS Number692287-35-7

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to This compound have been shown to possess activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of thienopyrimidine derivatives against resistant strains of Staphylococcus aureus and Escherichia coli . The results demonstrated that certain derivatives displayed Minimum Inhibitory Concentrations (MIC) as low as 8 µg/mL against resistant strains, indicating potent activity.

Cytotoxic Effects

The cytotoxic potential of this compound has also been investigated in several cancer cell lines. For instance, compounds related to this structure have shown promising results against breast cancer (MCF-7) and colon cancer (Caco-2) cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-712.5
Caco-215.0
A549>50

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • DNA Interaction : Some thienopyrimidine derivatives can intercalate into DNA, disrupting replication and transcription processes.

Molecular Docking Studies

Molecular docking studies suggest that the compound may interact with specific protein targets involved in cancer progression and microbial resistance. For example, docking simulations indicate binding affinities for targets such as COX-2 and various kinases.

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